REACTION_SMILES
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[CH2:12]([CH3:13])[N:14]1[CH2+:15]([S:30][CH3:31])[S:16][C:17](=[C:20]2[S:21][c:22]3[c:23]([cH:26][cH:27][cH:28][cH:29]3)[N:24]2[CH3:25])[C:18]1=[O:19].[NH2:32][c:33]1[cH:34][c:35]2[cH:36][cH:37][cH:38][n:39][c:40]2[cH:41][cH:42]1.[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([O-:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH2:12]([CH3:13])[N:14]1[C:15](=[N:32][c:33]2[cH:34][c:35]3[cH:36][cH:37][cH:38][n:39][c:40]3[cH:41][cH:42]2)[S:16][C:17](=[C:20]2[S:21][c:22]3[c:23]([cH:26][cH:27][cH:28][cH:29]3)[N:24]2[CH3:25])[C:18]1=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1C(=O)C(=C2Sc3ccccc3N2C)S[CH2+]1SC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2ncccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Type
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product
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Smiles
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CCN1C(=O)C(=C2Sc3ccccc3N2C)SC1=Nc1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |